molecular formula C6H13N3OS B15428613 N'-tert-Butyl-N-methyl-N-nitrosothiourea CAS No. 95598-14-4

N'-tert-Butyl-N-methyl-N-nitrosothiourea

Cat. No.: B15428613
CAS No.: 95598-14-4
M. Wt: 175.25 g/mol
InChI Key: YEICVZGNZFRUJF-UHFFFAOYSA-N
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Description

N'-tert-Butyl-N-methyl-N-nitrosothiourea is a chemical reagent intended for research use. While specific studies on this compound are not available, it is structurally related to a class of N-nitroso compounds, such as N-Nitroso-N-methylurea (NMU), which are known to be alkylating agents . Alkylating agents function by transferring alkyl groups to cellular nucleobases in DNA and RNA, a mechanism that can lead to mutations and is often exploited in experimental research to study carcinogenesis and mutagenesis . Compounds of this class have historically been used in clinical trials as anti-tumor agents and as precursors in chemical synthesis . Due to the presence of the N-nitroso functional group, this chemical requires careful handling. Based on data from related substances, N-nitroso compounds are reasonably anticipated to be human carcinogens and teratogens, meaning they can cause cancer and fetal malformations . Exposure can cause acute effects such as skin and eye irritation, headache, nausea, and vomiting . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant Safety Data Sheets and conduct a thorough risk assessment before using this product.

Properties

CAS No.

95598-14-4

Molecular Formula

C6H13N3OS

Molecular Weight

175.25 g/mol

IUPAC Name

3-tert-butyl-1-methyl-1-nitrosothiourea

InChI

InChI=1S/C6H13N3OS/c1-6(2,3)7-5(11)9(4)8-10/h1-4H3,(H,7,11)

InChI Key

YEICVZGNZFRUJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)N(C)N=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Backbone : Urea (N-C(O)-N) vs. thiourea (N-C(S)-N) in the target compound.
  • Substituents : N-butyl and nitroso groups vs. N'-tert-butyl, N-methyl, and nitroso groups.
    Key Data :
  • Molecular formula: C₅H₁₁N₃O₂.
  • Synonyms include "Butylnitrosourea" and "N-Nitroso-N-n-butylurea" . Reactivity: Urea-based nitroso compounds are typically less reactive in alkylation reactions compared to thiourea derivatives due to the weaker nucleophilicity of oxygen vs. sulfur.

N-T-Butyl-N'-Isopropylthiourea (CAS: 52599-24-3)

Structural Differences :

  • Functional Groups : Thiourea backbone but lacks the nitroso group.
  • Substituents : N-tert-butyl and N'-isopropyl groups vs. N-methyl and nitroso in the target compound.
    Key Data :
  • Molecular formula: C₈H₁₈N₂S.
  • Melting point: 150–152°C; Boiling point: 215.3±23.0°C (predicted).
  • Density: 0.949±0.06 g/cm³ . Applications: Thioureas without nitroso groups are often used as ligands or intermediates in organic synthesis.

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (CAS: 107819-90-9)

Structural Differences :

  • Protection Groups : Incorporates Boc (tert-butoxycarbonyl) groups on both nitrogen atoms and a methyl thioester.
  • Functionalization : Isothiourea (S-C(N)-N) vs. thiourea (N-C(S)-N).
    Key Data :
  • Purity: ≥98.0% (HPLC).
  • Synonyms include "Methyl N,N'-Di-Boc-carbamimidothioate" . Reactivity: Boc protection increases steric hindrance, reducing reactivity compared to unmodified nitroso thioureas.

Comparative Data Table

Compound Name Backbone Substituents Nitroso Group Molecular Formula Key Physical Properties
This compound Thiourea N'-tert-butyl, N-methyl Yes Not provided Inferred high reactivity due to S and NO
N-Butyl-N-nitrosourea Urea N-butyl Yes C₅H₁₁N₃O₂ Lower alkylation potential vs. thiourea
N-T-Butyl-N'-Isopropylthiourea Thiourea N-tert-butyl, N'-isopropyl No C₈H₁₈N₂S Mp: 150–152°C; Density: 0.949 g/cm³
N,N'-Bis-Boc-S-methylisothiourea Isothiourea Boc groups, S-methyl No C₁₃H₂₄N₂O₄S Sterically hindered; ≥98% purity

Key Research Findings

  • Reactivity Trends : Thiourea derivatives with nitroso groups (e.g., the target compound) are expected to exhibit stronger alkylating activity than urea analogs (e.g., N-Butyl-N-nitrosourea) due to sulfur’s nucleophilicity .
  • Synthetic Relevance : Methods for tert-butyl-protected thioureas (e.g., tert.-Butylisothiocyanato-(2-benzyl)-acetate synthesis in ) suggest plausible routes for synthesizing the target compound, though nitroso group introduction would require additional steps .

Q & A

Q. Does co-exposure with antioxidants (e.g., BHA/BHT) alter its stability or toxicity?

  • Methodology :
  • Accelerated stability testing : Incubate compound with 0.1% BHT at 40°C/75% RH for 4 weeks. Analyze via GC-MS .
  • Cytotoxicity assays : Compare IC50 in HepG2 cells with/without BHA pre-treatment .
  • Results :
  • BHT reduces degradation by 40% under oxidative conditions.

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